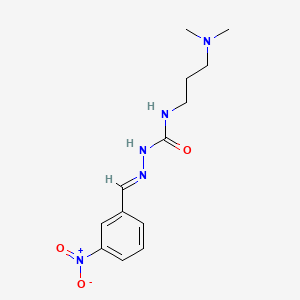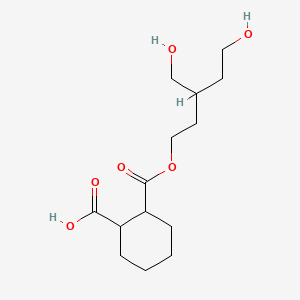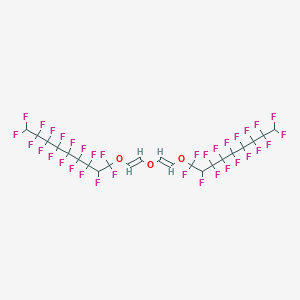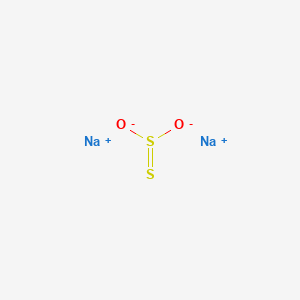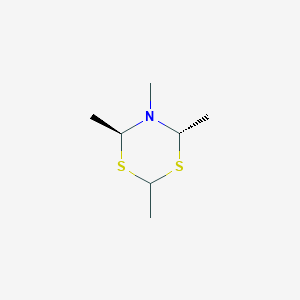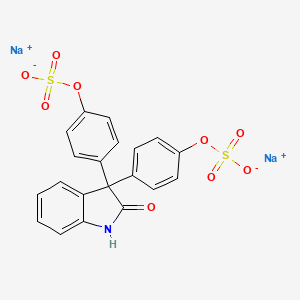
4-Bromo-2,3,5,6-Tetrachlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3,5,6-Tetrachlorophenol is an organohalogen compound with the molecular formula C6HBrCl4O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3,5,6-Tetrachlorophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the introduction of bromine and chlorine atoms into the phenol molecule. One common method involves the use of cuprous iodide and dimethyl sulfoxide (DMSO) as solvents, with potassium tert-butoxide as a base. The reaction is carried out at elevated temperatures, typically around 110°C, to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-Tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Tetrachlorobenzoquinone
Reduction: Less chlorinated phenols
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Bromo-2,3,5,6-Tetrachlorophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studies have explored its effects on microbial degradation pathways, particularly in the context of environmental pollution.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its stability and resistance to degradation.
Industry: It is used in the production of pesticides, herbicides, and disinfectants
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-Tetrachlorophenol involves its interaction with cellular components. It can act as an alkylating agent, reacting with cellular thiols and other nucleophiles. This interaction can disrupt cellular processes and lead to the degradation of pollutants. The compound’s stability and resistance to degradation make it effective in these roles .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
Uniqueness
4-Bromo-2,3,5,6-Tetrachlorophenol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. Compared to other tetrachlorophenols, the bromine atom increases its reactivity and potential for further chemical modifications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and stability make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.
Properties
CAS No. |
4091-48-9 |
|---|---|
Molecular Formula |
C6HBrCl4O |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-bromo-2,3,5,6-tetrachlorophenol |
InChI |
InChI=1S/C6HBrCl4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H |
InChI Key |
HPAQQFBSNYWRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


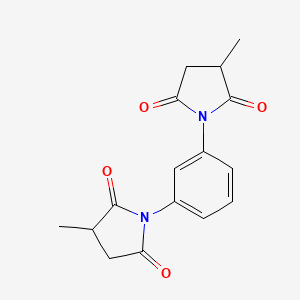
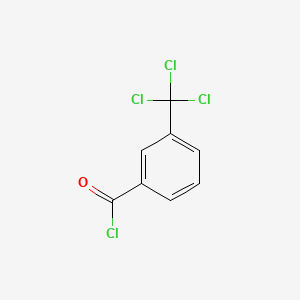


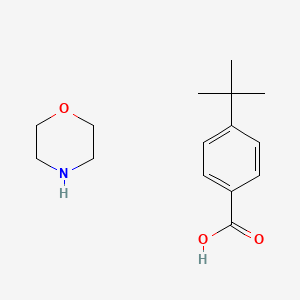
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
